molecular formula C19H16N2O2S B5530298 N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide CAS No. 6044-37-7

N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide

Cat. No.: B5530298
CAS No.: 6044-37-7
M. Wt: 336.4 g/mol
InChI Key: PTEHINZKKXGQHR-UHFFFAOYSA-N
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Description

N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a phenyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide typically involves the reaction of 4-methylphenyl isocyanate with 2-aminothiophene-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-iodo-4-methylphenyl)thiophene-2-carboxamide
  • N-(2-benzoyl-4-methylphenyl)carbamoylphenyl-3-chlorobenzo[b]thiophene-2-carboxamide

Uniqueness

N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring and carbamoyl group make it particularly versatile in various chemical reactions and applications .

Properties

IUPAC Name

N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-13-8-10-14(11-9-13)20-18(22)15-5-2-3-6-16(15)21-19(23)17-7-4-12-24-17/h2-12H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEHINZKKXGQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352316
Record name N-{2-[(4-Methylphenyl)carbamoyl]phenyl}thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725178
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6044-37-7
Record name N-{2-[(4-Methylphenyl)carbamoyl]phenyl}thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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